1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene
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Overview
Description
1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a but-2-enoxy group and a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene typically involves the reaction of 2-propan-2-ylphenol with but-2-enyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the but-2-enyl bromide, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the but-2-enoxy group to a single bond, forming the saturated derivative.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur on the benzene ring, introducing nitro or halogen groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Introduction of nitro or halogen groups on the benzene ring.
Scientific Research Applications
1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene can be compared with similar compounds such as:
1-[(E)-but-2-enoxy]-2-methylbenzene: Similar structure but with a methyl group instead of a propan-2-yl group.
1-[(E)-but-2-enoxy]-2-ethylbenzene: Similar structure but with an ethyl group instead of a propan-2-yl group.
Uniqueness: The presence of the propan-2-yl group in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Properties
Molecular Formula |
C13H18O |
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Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene |
InChI |
InChI=1S/C13H18O/c1-4-5-10-14-13-9-7-6-8-12(13)11(2)3/h4-9,11H,10H2,1-3H3/b5-4+ |
InChI Key |
JUXKGIPJLTZHJR-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/COC1=CC=CC=C1C(C)C |
Canonical SMILES |
CC=CCOC1=CC=CC=C1C(C)C |
Origin of Product |
United States |
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